![molecular formula C25H21N5O2 B2823253 1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900262-08-0](/img/structure/B2823253.png)

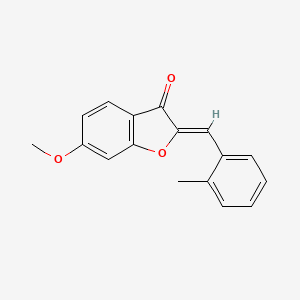

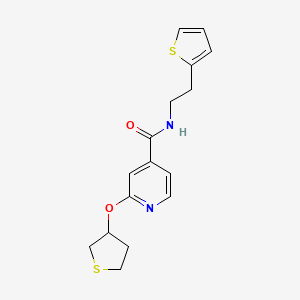

1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

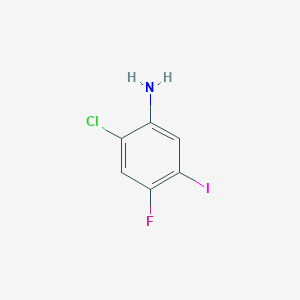

The compound “1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrrole ring, and a pyrimidine ring . The compound is likely to be a part of a larger class of compounds known as imidazole-containing compounds, which are known for their broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

Chemical Modification for Enhanced Biological Properties

Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in molecules related to the specified compound. They focused on the displacement of the methyl group in the pyridine part of the pyrido[1,2-a]pyrimidine nucleus, aiming to optimize the biological properties of related carboxamides. The study involved synthesizing the compounds and analyzing their structure through elemental analysis and NMR spectroscopy. The research primarily targeted the enhancement of analgesic properties, with findings suggesting increased biological activity in certain derivatives (Ukrainets et al., 2015).

Synthesis of Derivatives for Potential Applications

Kuznetsov and Chapyshev (2007) conducted research on the synthesis of derivatives of pyrido[3,4-d]pyrimidine. The study involved condensation reactions and the synthesis of various arylmethyl-substituted derivatives, which could have implications for the study of compounds structurally related to the specified chemical (Kuznetsov & Chapyshev, 2007).

Investigation into Luminescent Properties

Srivastava et al. (2017) investigated compounds with a pyridine substitution, focusing on their luminescent properties in different solutions and states. This research provides insights into the potential applications of similar compounds in the field of materials science, particularly in areas involving luminescence and stimuli-responsive properties (Srivastava et al., 2017).

Synthesis and Potential Pharmaceutical Applications

Other research, such as by Rana et al. (2004), explores the synthesis of dihydropyrimidines and their potential as biologically active molecules. This research is relevant for understanding the broader class of compounds that include the specified chemical, particularly in the context of developing new pharmaceuticals with improved activity and reduced toxicity (Rana et al., 2004).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, particularly at the G1/S and G2/M transition points, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 normally interacts with cyclin A or E to allow progression through the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This leads to the halt of the cell cycle and can induce apoptosis .

Propiedades

IUPAC Name |

6-benzyl-10-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2/c1-17-7-6-12-29-22(17)28-23-20(25(29)32)13-21(30(23)16-18-8-3-2-4-9-18)24(31)27-15-19-10-5-11-26-14-19/h2-14H,15-16H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYLPGSFUYPINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)

![5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823182.png)